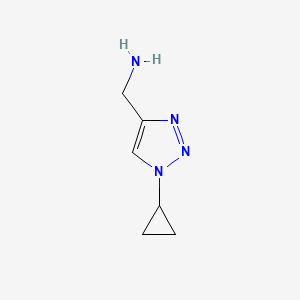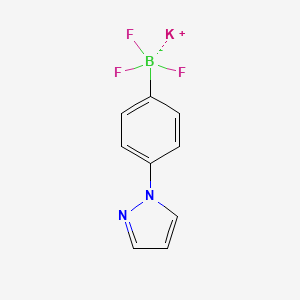
rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is commonly used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.
Esterification: Formation of the methyl ester at the 2-carboxylate position.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Batch Reactors: Utilization of batch reactors for precise control over reaction parameters.
Purification: Multiple purification steps to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to alcohol.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: Interaction with receptors to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (2R,4S)-4-cyclohexylpiperidine-2-carboxylate hydrochloride
- Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
Uniqueness
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl (2S,4R)-4-methoxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-3-4-9-7(5-6)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI Key |
HDPQKDQITRSQAB-HHQFNNIRSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl |
Canonical SMILES |
COC1CCNC(C1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)

![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)



![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)




